N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a bisubstituted oxalamide derivative characterized by a 3-chloro-2-methylphenyl group on one terminal and a complex substituent combining 4-methoxyphenyl and 4-methylpiperazine moieties on the other. This analysis compares its structural, synthetic, and physicochemical properties with related oxalamide and amide derivatives documented in recent literature .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3/c1-16-19(24)5-4-6-20(16)26-23(30)22(29)25-15-21(28-13-11-27(2)12-14-28)17-7-9-18(31-3)10-8-17/h4-10,21H,11-15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHSCVDSTBNXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its structural components, which include a chlorophenyl group and a piperazine moiety. These features are critical in determining its pharmacological properties.
Antitumor Activity
Preliminary studies indicate that this compound possesses significant antitumor properties. It has shown potential in inhibiting cell proliferation across various cancer cell lines.
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |
| Antitumor | HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |
Case Study 1: Antitumor Efficacy
In a study focused on the antiproliferative effects of oxalamide derivatives, N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibited significant cytotoxicity against MCF7 and HT-29 cell lines, with IC50 values indicating strong potential as an anticancer agent.
Neuropharmacological Effects
The structural similarities to known psychoactive compounds suggest potential antidepressant properties. The piperazine moiety may interact with neurotransmitter systems, particularly serotonin receptors.
| Biological Activity | Assay Type | Findings |
|---|---|---|
| Neuropharmacological | Neurotransmitter assays | Potential serotonin receptor modulation |
Case Study 2: Neuropharmacological Assessment
Research on similar compounds with piperazine structures revealed effective modulation of serotonin receptors. While specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may exhibit comparable properties.
Future Directions in Research
To fully elucidate the pharmacological profile and mechanisms of action of this compound, future studies should focus on:
- In Vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : Exploring specific interactions with cellular targets and pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Target Compound and Analogs
Key Observations :
- Piperazine derivatives are often associated with enhanced solubility and bioavailability in drug design .
- Substituent Effects : The target lacks hydroxyl groups present in Compounds 4, 7, and 8, which may reduce its polarity but improve membrane permeability. The 4-methoxyphenyl group contributes to lipophilicity, while the chloro and methyl groups on the phenyl ring may enhance steric interactions in binding pockets .
Key Observations :
- Yields for bis-oxalamide derivatives (74–81%) suggest moderate efficiency, likely influenced by steric hindrance from bulky substituents .
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- The target’s predicted IR profile aligns with Compound 8’s data, particularly C=O stretches (~1730 cm⁻¹) and aromatic C-H vibrations (~2982 cm⁻¹). The absence of O-H stretches (3502 cm⁻¹ in Compound 8) reflects its lack of hydroxyl groups .
- High melting points in bis-oxalamides (e.g., 237–238°C for Compound 8) suggest strong intermolecular forces (e.g., hydrogen bonding, π-π stacking), which may be less pronounced in the target compound due to its piperazine’s flexibility .
Q & A
Q. Methodological Answer :
Docking Studies :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., sEH or kinase domains). Focus on hydrogen bonding with catalytic residues (e.g., Tyr383 in sEH) .
Molecular Dynamics (MD) Simulations :
- Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability. High root-mean-square deviation (RMSD > 3 Å) indicates weak target engagement .
QSAR Modeling :
- Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Methodological Answer :
Recrystallization protocols vary by solubility:
- Chloroform/DCM : Suitable for polar oxalamides (yield: 70–80%) .
- Ethanol/Water : Use for hydrophilic derivatives (e.g., those with methoxy groups). Cooling to 4°C enhances crystal formation .
- Hot Filtration : Pre-filter solutions at 50–60°C to remove insoluble impurities .
Advanced: How can researchers validate the compound’s purity and stability under long-term storage?
Q. Methodological Answer :
HPLC-PDA Analysis :
- Use a C18 column (acetonitrile/water gradient) to detect impurities (>99% purity threshold) .
Stability Studies :
- Store at -20°C under nitrogen. Monitor degradation via LC-MS at 0, 3, and 6 months. Hydrolysis of the oxalamide bond is a common degradation pathway .
Karl Fischer Titration :
- Measure residual water content (<0.1% w/w) to prevent hydrate formation .
Advanced: What strategies improve the compound’s solubility for in vivo administration?
Q. Methodological Answer :
Salt Formation :
- Prepare hydrochloride salts by reacting the free base with HCl in ethanol (pH 3–4) .
Co-Solvent Systems :
- Use 10% DMSO + 20% PEG-400 in saline for intravenous dosing .
Nanoformulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
